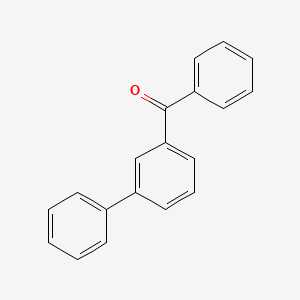

Biphenyl-3-YL(phenyl)methanone

描述

准备方法

Synthetic Routes and Reaction Conditions

Biphenyl-3-YL(phenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the use of trimethylsilyl trifluoromethanesulfonate as a catalyst in the reaction between 5-bromo-2,3-dihydro-2,2-dimethyl-6-phenyl-4H-pyran-4-one and benzoylacetylene in chloroform at -30°C, followed by stirring at room temperature for 24 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Biphenyl-3-YL(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

科学研究应用

Biphenyl-3-YL(phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

作用机制

The mechanism of action of biphenyl-3-YL(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

Biphenyl: A simpler compound with two benzene rings connected by a single bond, lacking the ketone group.

Benzophenone: Contains a ketone group between two benzene rings but lacks the biphenyl structure.

Fluorenone: A polycyclic aromatic ketone with a structure similar to biphenyl-3-YL(phenyl)methanone but with a fused ring system.

Uniqueness

This compound is unique due to its combination of a biphenyl structure and a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

生物活性

Biphenyl-3-YL(phenyl)methanone, also known by its chemical identifier 3378-09-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting data in a structured format.

Overview of this compound

This compound is a biphenyl derivative that serves as a versatile building block in organic synthesis. Its structure allows for interaction with various biological targets, making it a candidate for drug development and other medicinal applications.

Chemical Structure

The molecular formula of this compound is C19H14O, indicating the presence of a biphenyl moiety linked to a ketone functional group. This structure is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains. The compound's mechanism may involve disruption of cellular processes or inhibition of key enzymes essential for bacterial survival.

Anticancer Activity

A notable area of investigation is the anticancer activity of this compound. Studies have shown that it can induce cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). The compound's efficacy was compared to established anticancer agents like Tamoxifen, demonstrating significant cytotoxicity while exhibiting lower toxicity toward normal cells .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzyme activity, affecting metabolic pathways crucial for cell proliferation.

- Receptor Modulation : It could modulate receptor signaling pathways, influencing cellular responses.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer properties.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15 | |

| Tamoxifen | MCF-7 | 20 | |

| Control (Normal Cells) | - | >125 |

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Breast Cancer Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations as low as 15 µM, outperforming Tamoxifen in terms of potency against these cancer cells .

- Antimicrobial Efficacy : In another study, this compound was tested against various bacterial strains, showing promising results with MIC values indicating effective inhibition at concentrations lower than many conventional antibiotics.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing Biphenyl-3-YL(phenyl)methanone?

- Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to form the biphenyl-ketone scaffold. For example, coupling 3-bromobiphenyl with benzoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms aromatic proton environments and ketone carbonyl signals (δ ~195–205 ppm for C=O) .

- IR Spectroscopy : Identifies the carbonyl stretch (~1650–1700 cm⁻¹) and aryl C-H stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is crystallographic data utilized to resolve structural ambiguities?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and torsional conformations. For example, SCXRD can distinguish between rotational isomers of the biphenyl moiety by analyzing dihedral angles .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be reconciled?

- Answer :

- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) .

- Statistical Validation : Use ANOVA to assess inter-assay variability. For instance, conflicting IC₅₀ values in enzyme inhibition assays may arise from differential protein binding or assay sensitivity .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance aryl coupling yields compared to toluene .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions .

Q. How does substituent positioning on the biphenyl moiety affect receptor binding?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-position. Docking simulations (AutoDock Vina) predict binding affinity to targets like cannabinoid receptors .

- Experimental Validation : Radioligand displacement assays quantify Ki values for competitive binding .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- Answer :

- ADMET Prediction : SwissADME estimates LogP (lipophilicity) and blood-brain barrier permeability. For example, LogP ~3.5 suggests moderate oral bioavailability .

- Metabolic Stability : CYP450 isoform interaction analysis via Schrödinger’s QikProp .

Q. Notes

属性

IUPAC Name |

phenyl-(3-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVXIYLMAMPQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453128 | |

| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3378-09-4 | |

| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。